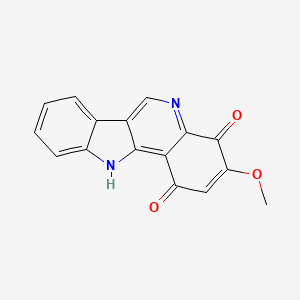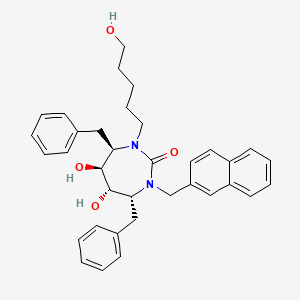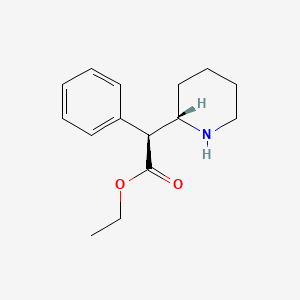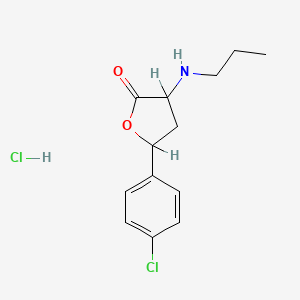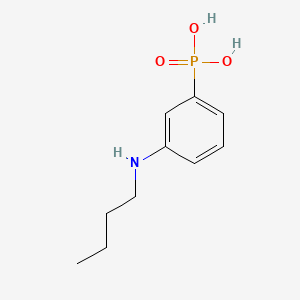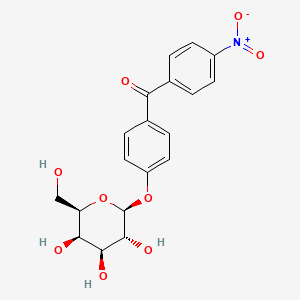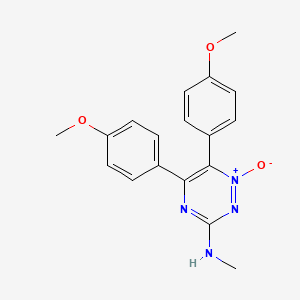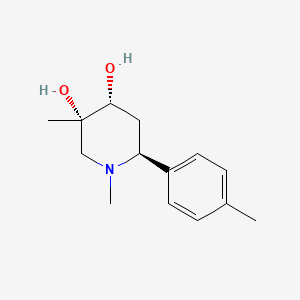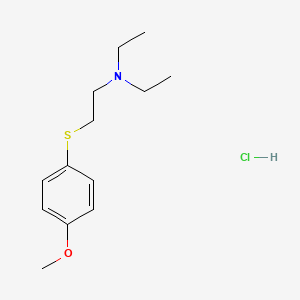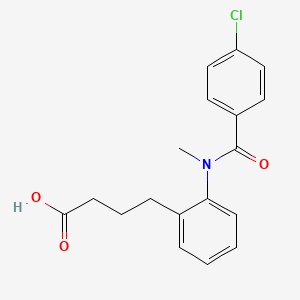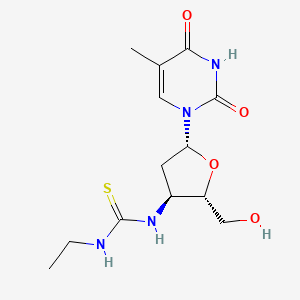
Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(エトキシ) -3-(4-メトキシフェニル)-1,2,4-トリアゾロ(3,4-a)フタラジンは、トリアゾロフタラジン類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
6-(エトキシ) -3-(4-メトキシフェニル)-1,2,4-トリアゾロ(3,4-a)フタラジンの合成には、通常、複数段階の有機反応が関与します。出発物質には、通常、4-メトキシフェニル誘導体とフタラジン誘導体が含まれます。合成には、次のような手順が含まれる場合があります。
トリアゾール環の形成: これは、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって達成できます。
4-メトキシフェニル基の付加: この手順には、求核置換反応が含まれる場合があります。
最終化合物の形成: これには、中間体を塩基または触媒などの特定の条件下でエタノールと反応させることが含まれます。
工業生産方法
このような化合物の工業生産方法には、収量と純度を最大限に引き出すための反応条件の最適化がしばしば含まれます。これには、高圧反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
6-(エトキシ) -3-(4-メトキシフェニル)-1,2,4-トリアゾロ(3,4-a)フタラジンは、次のようなさまざまな化学反応を受けることができます。
酸化: これは、対応する酸化物またはケトンの生成につながる可能性があります。
還元: これは、アルコールまたはアミンの生成につながる可能性があります。
置換: これは、ハロゲンまたはアルキル基などの他の基で官能基を置換することを含む可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。反応条件は異なる場合がありますが、通常、特定の温度、溶媒、触媒が含まれます。
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンを生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的プロセスを研究するためのプローブとして。
医学: その生物学的活性による潜在的な治療的用途。
産業: 新素材の開発または化学反応における触媒としての使用。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
6-(エトキシ) -3-(4-メトキシフェニル)-1,2,4-トリアゾロ(3,4-a)フタラジンの作用機序は、特定の分子標的との相互作用に関与しています。これらには、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、酵素活性の阻害、受容体機能のモジュレーション、または細胞シグナル伝達経路の変更などの経路を通じてその効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- 6-(エトキシ) -3-(4-クロロフェニル)-1,2,4-トリアゾロ(3,4-a)フタラジン
- 6-(エトキシ) -3-(4-メチルフェニル)-1,2,4-トリアゾロ(3,4-a)フタラジン
独自性
6-(エトキシ) -3-(4-メトキシフェニル)-1,2,4-トリアゾロ(3,4-a)フタラジンは、4-メトキシフェニル基の存在により、その類似体とは異なる特定の生物学的活性または化学的特性を付与する可能性があるため、ユニークです。
類似化合物との比較
Similar Compounds
- Ethanol, 2-((3-(4-chlorophenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)
- Ethanol, 2-((3-(4-methylphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)
Uniqueness
Ethanol, 2-((3-(4-methoxyphenyl)-1,2,4-triazolo(3,4-a)phthalazin-6-yl)oxy)- is unique due to the presence of the 4-methoxyphenyl group, which may impart specific biological activities or chemical properties that are distinct from its analogs.
特性
CAS番号 |
87540-57-6 |
|---|---|
分子式 |
C18H16N4O3 |
分子量 |
336.3 g/mol |
IUPAC名 |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]oxy]ethanol |
InChI |
InChI=1S/C18H16N4O3/c1-24-13-8-6-12(7-9-13)16-19-20-17-14-4-2-3-5-15(14)18(21-22(16)17)25-11-10-23/h2-9,23H,10-11H2,1H3 |
InChIキー |
WWHFDWHQNXMQOS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


